molecular formula C21H16N4O5S B2369358 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 898421-26-6

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2369358
CAS No.: 898421-26-6
M. Wt: 436.44
InChI Key: DIEJOUXWMFTEBQ-UHFFFAOYSA-N
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Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a phenyl group, and a nitrobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the quinazolinone core reacts with a halogenated benzene derivative in the presence of a base.

    Introduction of the Nitrobenzenesulfonamide Moiety: The final step involves the sulfonation of the phenyl group with a nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and nitrobenzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated benzene derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives by reducing the nitro group.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the substituents used.

Scientific Research Applications

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-aminobenzenesulfonamide
  • N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-chlorobenzenesulfonamide
  • N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzenesulfonamide moiety, in particular, provides unique properties compared to its analogs.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-14-22-20-5-3-2-4-19(20)21(26)24(14)16-8-6-15(7-9-16)23-31(29,30)18-12-10-17(11-13-18)25(27)28/h2-13,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEJOUXWMFTEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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